molecular formula C4H6Cl2O2 B1587903 trans-2,3-Dichloro-1,4-dioxane CAS No. 3883-43-0

trans-2,3-Dichloro-1,4-dioxane

Cat. No. B1587903
CAS RN: 3883-43-0
M. Wt: 156.99 g/mol
InChI Key: ZOZUXFQYIYUIND-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2,3-Dichloro-1,4-dioxane is a chemical compound with the molecular formula C4H6Cl2O2 . It appears as a white to light yellow powder or crystal .


Synthesis Analysis

A practicable synthesis of 2,3-disubstituted 1,4-dioxanes involves a reagent combination of NaIO4 and NH2OH·HCl reacting with α,β-unsaturated ketones followed by the nucleophile ethylene glycol .


Molecular Structure Analysis

The molecular structure of trans-2,3-Dichloro-1,4-dioxane is known from X-ray analysis . The molecular weight is 156.99 Da .


Physical And Chemical Properties Analysis

Trans-2,3-Dichloro-1,4-dioxane has a melting point of 27 °C, a boiling point of 82 °C/14 mmHg, and a flash point of 94 °C .

Scientific Research Applications

Infrared Spectral Analysis

Trans-2,3-Dichloro-1,4-dioxane has been studied through its infrared (IR) spectra in various states. The molecular forms and existing conformers of this compound are deduced based on the IR spectra. Additionally, the IR spectra of a prepared thiourea adduct of trans-2,3-Dichloro-1,4-dioxane have been measured and interpreted, providing insights into its molecular structure and interactions (Fukushima & Takeda, 1978).

Crystal Structure Analysis

Research into the crystal structure of trans-2,3-Dichloro-1,4-dioxane reveals its crystallization in the monoclinic system. Detailed analysis of cell dimensions and the dioxane ring conformation provides valuable data for understanding its structural properties and potential applications in various fields of chemistry (Altona, Knobler, & Romers, 2010).

Proton Magnetic Resonance Spectra

The proton magnetic resonance spectrum of trans-2,3-Dichloro-1,4-dioxane has been analyzed, showing that the chair form of the dioxane ring is deformed in various phases. This analysis is crucial for understanding its molecular conformation and potential reactivity in different environments (Chen & Fevre, 1966).

Conformational Analysis in Chemistry

Conformational analysis of various trans-2,3-Dichloro-1,4-dioxane derivatives, like trans-2,3-Bis(R-thio)-1,4-dioxanes, provides insights into their molecular behavior in solutions. This research helps in understanding the effects of different substituents on the compound's structure and properties, which is significant for designing new chemical entities (Riera, Pericàs, & Cabré, 1990).

Chemical Reaction Mechanisms

Research into the chemical reactions of trans-2,3-Dichloro-1,4-dioxane with other compounds, such as trimethylene glycol, provides insights into potential mechanisms and products. This is significant for understanding and developing new synthetic pathways and reactions in organic chemistry (Ardrey & Cort, 1970).

Safety And Hazards

Trans-2,3-Dichloro-1,4-dioxane is toxic in contact with skin . It is recommended to wear protective gloves and clothing when handling this compound .

properties

IUPAC Name

(2S,3S)-2,3-dichloro-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZUXFQYIYUIND-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H](O1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2,3-Dichloro-1,4-dioxane

CAS RN

3883-43-0
Record name rel-(2R,3R)-2,3-Dichloro-1,4-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3883-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-p-dioxane, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2,3-Dichloro-1,4-dioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DICHLORO-P-DIOXANE, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6912S87JCK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2,3-Dichloro-1,4-dioxane
Reactant of Route 2
trans-2,3-Dichloro-1,4-dioxane
Reactant of Route 3
trans-2,3-Dichloro-1,4-dioxane
Reactant of Route 4
trans-2,3-Dichloro-1,4-dioxane
Reactant of Route 5
trans-2,3-Dichloro-1,4-dioxane
Reactant of Route 6
trans-2,3-Dichloro-1,4-dioxane

Citations

For This Compound
27
Citations
N De Wolf, C Romers, C Altona - Acta Crystallographica, 1967 - scripts.iucr.org
Crystals of trans-2, 3-dichloro-l, 4-thioxane are orthorhombic. The space group is P21212a, a= 14.808, b= 7.120, c= 6.318/~ at-185 C and Z= 4. The structure has been solved by the …
Number of citations: 34 scripts.iucr.org
K Fukushima, S Takeda - Journal of Molecular Structure, 1978 - Elsevier
IR spectra of trans 2,3-dichloro-1,4-dioxane in various states in the region between 4000 cm −1 and 30 cm −1 are reported and molecular forms of existing conformers deduced on the …
Number of citations: 3 www.sciencedirect.com
MA Pericas, A Riera, J Guilera - Tetrahedron, 1986 - Elsevier
The synthesis of the first examples of two new classes of glyoxal bis-dithioacetals: trans -1,4,5,8-tetrathiadecalin and trans -2,3-bis(methylthio) 1,4-dithiane, has been performed. The …
Number of citations: 14 www.sciencedirect.com
HH Huang, K Ogata, S Sakai, KY Sim - Bulletin of the Chemical …, 1990 - journal.csj.jp
The main product, A obtained from the interaction of concentrated sulfuric acid with trans-2,3-dichloro-1,4-dioxane has been shown by a single crystal X-ray structure analysis to be the …
Number of citations: 3 www.journal.csj.jp
MA Pericas, A Riera, F Serratosa - Tetrahedron, 1982 - Elsevier
Dineopentyloxyethyne has been synthesized fromtrans-2,3-dichloro-1,4-dioxane according to a general procedure already described. In contrast with alkyl neopentyloxyacetylenes, RC…
Number of citations: 10 www.sciencedirect.com
BA Arbuzov, EA Berdnikov, LK Yuldasheva… - Bulletin of the Academy …, 1974 - Springer
Conclusions trans-2,3-Dichloro-1,4-dioxane and trans-2,3-dichlorotetrahydropyran are reduced polarographically, whereas the corresponding cis-isomers, and also 2-butyl-3-…
Number of citations: 5 link.springer.com
A Bou, MA Pericàs, A Riera, F Serratosa - Organic Syntheses, 2003 - Wiley Online Library
Dialkoxyacetylenes: di‐tert‐butoxyethyne, a valuable synthetic intermediate intermediate: trans‐2,3‐dichloro‐1,4‐dioxane intermediate: trans‐2‐tert‐butoxy‐3‐hydroxy‐1,4‐dioxane …
Number of citations: 0 onlinelibrary.wiley.com
E Berdnikov, B Arbuzov, L Yuldasheva, E Klimovitskii - dspace.kpfu.ru
Электронный архив КФУ :: Electrochemical reduction of isomeric dichloro-substituted 1,4-dioxane and tetrahydropyran derivatives Электронный архив Electrochemical reduction of …
Number of citations: 0 dspace.kpfu.ru
HR Buys - Recueil des Travaux Chimiques des Pays‐Bas, 1970 - Wiley Online Library
For six‐membered ring compounds having a −CH 2 ‐CH 2 ‐ fragment for which four vicinal coupling constants follow from the NMR spectrum (ABCD type), the ratio R = (J trans + J′ …
Number of citations: 23 onlinelibrary.wiley.com
S Mahendra, CJ Petzold, EE Baidoo… - Environmental …, 2007 - ACS Publications
1,4-Dioxane is a probable human carcinogen and an emerging water contaminant. Monooxygenase-expressing bacteria have been shown to degrade dioxane via growth-supporting …
Number of citations: 151 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.